(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
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Overview
Description
(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is a complex organic compound featuring a piperazine ring substituted with a prop-2-ynyl group and a pyridinylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-prop-2-ynylpiperazine with 3-pyridin-3-ylprop-2-en-1-one under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound’s potential biological activity makes it a candidate for studying interactions with various biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structure suggests possible applications in treating neurological disorders or as an antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for (E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-prop-2-ynylpiperazin-1-yl)-3-phenylprop-2-en-1-one
- 1-(4-prop-2-ynylpiperazin-1-yl)-3-(2-pyridyl)prop-2-en-1-one
Uniqueness
(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one is unique due to the presence of both a piperazine ring and a pyridinylprop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-1-(4-prop-2-ynylpiperazin-1-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-8-17-9-11-18(12-10-17)15(19)6-5-14-4-3-7-16-13-14/h1,3-7,13H,8-12H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEGWPMDXKAXIP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C=CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCN(CC1)C(=O)/C=C/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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